4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-3-28-19-9-8-16(12-17(19)21)29(25,26)22-15-7-6-14-5-4-10-23(18(14)11-15)20(24)13-27-2/h6-9,11-12,22H,3-5,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANFIPDTCIVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via a Skraup-Doebner-Von Miller cyclization, adapting methods from tetrahydroquinoline sulfonamide syntheses. Starting with 3-methoxyaniline, condensation with acrolein diethyl acetal in acidic conditions (H₂SO₄, 120°C, 6 h) yields 7-methoxy-1,2,3,4-tetrahydroquinoline.
Key Reaction Parameters
- Solvent : Ethanol/water (3:1)
- Catalyst : Concentrated H₂SO₄ (1.2 equiv)
- Yield : 68–72% after column chromatography (SiO₂, hexane:ethyl acetate 4:1)
Acylation at the 1-Position
Introduction of the 2-methoxyacetyl group employs a Friedel-Crafts acylation strategy. The tetrahydroquinoline is treated with 2-methoxyacetyl chloride (1.5 equiv) in dichloromethane (DCM) using aluminum chloride (AlCl₃, 1.1 equiv) as a Lewis acid at 0°C to room temperature for 12 h.
Optimization Insight
Nitration and Reduction to Install the 7-Amino Group
Nitration of 1-(2-methoxyacetyl)-7-methoxy-1,2,3,4-tetrahydroquinoline using fuming HNO₃ in acetic anhydride (0°C, 2 h) introduces a nitro group at the 7-position. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 24 h) reduces the nitro group to an amine, yielding the desired 7-amine intermediate.
Critical Data
- Nitration Regioselectivity : Meta-directing effects of the methoxy group ensure >90% 7-nitro product.
- Reduction Efficiency : Full conversion achieved with 1.5 equiv ammonium formate as hydrogen donor.
Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
Sulfonation and Chlorination
4-Ethoxy-3-fluorobenzenesulfonic acid is prepared via sulfonation of 1-ethoxy-2-fluorobenzene using chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C for 4 h. Subsequent treatment with PCl₅ (1.2 equiv) in chlorobenzene at 80°C for 3 h affords the sulfonyl chloride.
Reaction Metrics
- Purity : ≥98% by GC-MS after vacuum distillation.
- Hazard Note : PCl₅ reacts exothermically; slow addition under N₂ is critical.
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution between 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.1 equiv) and 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N, 2.0 equiv) as base. The reaction proceeds at 0°C to room temperature for 24 h.
Optimization Table
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF vs. DCM vs. Acetonitrile | 78 (THF) | 95 |
| Base | Et₃N vs. Pyridine vs. DMAP | 82 (Et₃N) | 97 |
| Temperature | 0°C → RT vs. Reflux | 75 | 96 |
| Reaction Time | 12 h vs. 24 h vs. 48 h | 80 (24 h) | 94 |
Post-Reaction Processing
- Purification : Column chromatography (SiO₂, gradient elution from hexane to ethyl acetate) followed by recrystallization (ethanol/water).
- Analytical Validation : ¹H/¹³C NMR, HRMS, and HPLC confirm structure and purity ≥98%.
Mechanistic and Kinetic Considerations
Sulfonamide Bond Formation
The reaction mechanism proceeds via a two-step process:
- Deprotonation of the amine by Et₃N, generating a nucleophilic amide ion.
- Electrophilic attack on the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.
Kinetic Analysis
Side Reactions and Mitigation
- Hydrolysis : Competing hydrolysis of sulfonyl chloride to sulfonic acid is suppressed by anhydrous conditions and low temperatures.
- Diacylation : Excess sulfonyl chloride (1.1 equiv) minimizes unreacted amine but requires careful stoichiometric control to avoid polysulfonation.
Industrial-Scale Adaptation and Green Chemistry
Solvent Recovery and Waste Management
- THF Recycling : Distillation recovers >90% solvent for reuse.
- PCl₅ Neutralization : Quenching with ice-water followed by Ca(OH)₂ treatment converts residual PCl₅ to Ca₃(PO₄)₂ and CaCl₂ for safe disposal.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in numerous research areas:
Chemistry: : Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Potentially useful in developing new materials or chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, within biological systems. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Compared to similar compounds, 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity. For example, compounds like 4-methoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide or 4-ethoxy-3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but exhibit different reactivity patterns and biological activities.
This concludes our exploration of this compound—a compound brimming with potential and scientific intrigue. Keep exploring, and who knows what fascinating discoveries await!
Biological Activity
The compound 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative, characterized by an ethoxy and a fluoro substituent. The unique structural attributes suggest a promising profile for therapeutic applications.
- Molecular Formula : C20H23FN2O5S
- Molecular Weight : 422.47 g/mol
- Structural Features :
- Ethoxy group
- Fluoro substituent on the benzene ring
- Tetrahydroquinoline core
- Methoxyacetyl side chain
Biological Activity and Therapeutic Potential
Research has indicated that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their broad-spectrum antimicrobial properties. The incorporation of the tetrahydroquinoline structure may enhance this activity.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, compounds related to the tetrahydroquinoline framework have shown promise in inhibiting kinases associated with tumor growth.
Case Studies
- Anticancer Activity : A study involving related tetrahydroquinoline derivatives demonstrated significant efficacy against various cancer cell lines, suggesting that modifications to the structure can enhance bioactivity . The compound's interaction with specific kinases could be further explored to understand its potential in oncology.
- Inflammatory Disorders : Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways warrants further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-fluorobenzenesulfonamide | Fluorine on benzene | Antibacterial |
| Methanesulfonamide | Simple sulfonamide | Broad-spectrum antimicrobial |
| N-(4-sulfamoylphenyl)acetamide | Acetamide linked to sulfonamide | Anti-inflammatory |
This table highlights the diversity in biological activity among compounds related to this compound.
Q & A
Q. How can the compound’s photostability be evaluated under varying pH and light conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
